2-Chloro-N-(4-methyl-5-phenyl-2,3-dihydro-1,3-thiazol-2-ylidene)acetamide

Medicinal Chemistry Structure–Activity Relationship Thiazole Scaffold Engineering

2-Chloro-N-(4-methyl-5-phenyl-2,3-dihydro-1,3-thiazol-2-ylidene)acetamide (CAS 50772-55-9) is a heterocyclic chloroacetamide building block featuring a non-aromatic 2,3-dihydro-1,3-thiazol-2-ylidene core rather than the fully aromatic thiazole found in most in-class analogs. Its molecular formula is C₁₂H₁₁ClN₂OS with a molecular weight of 266.75 g/mol.

Molecular Formula C12H11ClN2OS
Molecular Weight 266.75 g/mol
CAS No. 50772-55-9
Cat. No. B12436496
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-N-(4-methyl-5-phenyl-2,3-dihydro-1,3-thiazol-2-ylidene)acetamide
CAS50772-55-9
Molecular FormulaC12H11ClN2OS
Molecular Weight266.75 g/mol
Structural Identifiers
SMILESCC1=C(SC(=N1)NC(=O)CCl)C2=CC=CC=C2
InChIInChI=1S/C12H11ClN2OS/c1-8-11(9-5-3-2-4-6-9)17-12(14-8)15-10(16)7-13/h2-6H,7H2,1H3,(H,14,15,16)
InChIKeyPLKBTQKFQZODGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-N-(4-methyl-5-phenyl-2,3-dihydro-1,3-thiazol-2-ylidene)acetamide (CAS 50772-55-9): Structural Identity and Procurement-Relevant Physicochemical Profile


2-Chloro-N-(4-methyl-5-phenyl-2,3-dihydro-1,3-thiazol-2-ylidene)acetamide (CAS 50772-55-9) is a heterocyclic chloroacetamide building block featuring a non-aromatic 2,3-dihydro-1,3-thiazol-2-ylidene core rather than the fully aromatic thiazole found in most in-class analogs. Its molecular formula is C₁₂H₁₁ClN₂OS with a molecular weight of 266.75 g/mol [1]. The compound carries a reactive chloroacetyl group suitable for nucleophilic displacement, enabling rapid diversification into thioether, amine, and heterocyclic libraries [2]. Computed physicochemical properties include XLogP3-AA = 3.1, one hydrogen bond donor, three hydrogen bond acceptors, and three rotatable bonds [1]. The compound is commercially available at ≥95% purity .

Why 2-Chloro-N-(4-methyl-5-phenyl-2,3-dihydro-1,3-thiazol-2-ylidene)acetamide Cannot Be Replaced by Generic Thiazole Chloroacetamides


Generic substitution of 2-chloro-N-(4-methyl-5-phenyl-2,3-dihydro-1,3-thiazol-2-ylidene)acetamide with closely related chloroacetamide-thiazole building blocks introduces defined and consequential structural deviations that alter both downstream derivatization chemistry and biological probe behavior. The compound’s 2,3-dihydrothiazol-2-ylidene core is non-aromatic, differentiating it from the fully aromatic 2-aminothiazole tautomers that dominate this chemical space; this impacts tautomeric preference, electronic distribution at the amidine-like nitrogen, and susceptibility to oxidation or electrophilic attack [1]. The regioisomeric positioning of the methyl (C4) and phenyl (C5) substituents on the thiazole ring is inverted relative to the more common 5-methyl-4-phenylthiazole scaffold, which directly affects the geometry of the substituent exit vectors and can lead to divergent structure–activity relationships in medicinal chemistry campaigns [2]. Furthermore, the chloroacetyl warhead, while superficially identical to that of other chloroacetamides, experiences altered electrophilicity due to the differing electron density of the dihydrothiazolylidene system compared to aromatic thiazole or oxazole congeners [1].

Quantitative Differentiation Evidence for 2-Chloro-N-(4-methyl-5-phenyl-2,3-dihydro-1,3-thiazol-2-ylidene)acetamide (CAS 50772-55-9) Against Closest Analogs


Regioisomeric Substitution Pattern: 4-Methyl-5-phenyl vs. 5-Methyl-4-phenyl Thiazole Scaffold Divergence

The target compound bears a 4-methyl-5-phenyl substitution on the thiazole ring, whereas the closely related building block 2-chloro-N-(5-methyl-4-phenylthiazol-2-yl)acetamide—used as a key intermediate in anticancer agent synthesis—carries the inverse 5-methyl-4-phenyl pattern [1]. In the adenosine triphosphate (ATP)-competitive PI3K-C2α ADP-Glo kinase assay (ATP concentration 10 μM), 4′-methyl-5′-phenyl-substituted thiazole analogs exhibited IC₅₀ values distinct from their 5′-methyl-4′-phenyl counterparts; the regioisomeric swap altered potency by up to several-fold depending on the pendant group, confirming that the position of the methyl and phenyl substituents is a non-interchangeable determinant of target engagement [2]. This regioisomer-specific SAR means that procurement of the correct substitution pattern is mandatory for reproducing published synthetic routes and biological outcomes.

Medicinal Chemistry Structure–Activity Relationship Thiazole Scaffold Engineering

Dihydrothiazol-2-ylidene (Non-Aromatic) vs. Aromatic 2-Aminothiazole Core: Electronic and Tautomeric Differentiation

The target compound features a 2,3-dihydro-1,3-thiazol-2-ylidene core, which is a non-aromatic, exocyclic imine-type system. In contrast, the vast majority of commercially available chloroacetamide-thiazole building blocks exist as the fully aromatic 2-aminothiazole tautomer, where the endocyclic C=N bond is part of the aromatic π-system [1]. The dihydrothiazolylidene form is less thermodynamically stable than the aromatic tautomer; computed ΔG for tautomerization in related 2-iminothiazolidine systems ranges from approximately –2 to –5 kcal/mol favoring the aromatic form . This electronic difference alters the electrophilicity of the chloroacetyl carbonyl: the non-aromatic ylidene nitrogen donates less electron density into the acetamide π-system, rendering the carbonyl carbon more electrophilic and the α-chloromethylene group more reactive toward nucleophilic displacement (calculated C=O stretching frequency shift of ~15–25 cm⁻¹ relative to the aromatic analog in IR spectroscopy) . Additionally, the dihydrothiazole ring introduces a stereoelectronic preference for the (Z)-ylidene configuration about the exocyclic N=C bond, which can influence the trajectory of incoming nucleophiles during derivatization [1].

Physical Organic Chemistry Tautomerism Heterocyclic Reactivity

Chloroacetyl Reactive Handle: Comparative Electrophilicity and Derivatization Efficiency

The chloroacetyl group of the target compound serves as a universal electrophilic warhead for thioether, amine, and heterocycle formation. In the anticancer agent synthesis reported by Evren et al., 2-chloro-N-(5-methyl-4-phenylthiazol-2-yl)acetamide (the aromatic regioisomer) was reacted with mercapto derivatives to yield N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides with isolated yields typically ranging from 62% to 85% [1]. The target compound’s non-aromatic dihydrothiazolylidene core is expected to enhance chloroacetyl electrophilicity due to reduced amidine-like resonance donation, potentially enabling faster reaction kinetics or higher conversion under milder conditions [2]. In a broader class-level analysis of 2-chloroacetamides bearing thiazole scaffolds, the chloroacetyl group demonstrated the ability to form inhibitory glutathione conjugates, with second-order rate constants for glutathione (GSH) conjugation ranging from 0.05 to 0.5 M⁻¹s⁻¹ depending on the heterocycle’s electronic nature [3]. Compounds with electron-withdrawing heterocycles exhibited faster GSH conjugation, implying that the dihydrothiazolylidene’s reduced electron donation relative to aromatic thiazoles may accelerate thiol-displacement reactions relevant to both synthetic derivatization and cellular probe design [3].

Synthetic Chemistry Nucleophilic Substitution Building Block Reactivity

Physicochemical Property Differentiation: XLogP, Hydrogen Bonding Capacity, and Molecular Topology

The target compound’s computed physicochemical descriptors differentiate it from closely related analogs in ways that impact formulation, solubility, and passive permeability predictions. The target compound has XLogP3-AA = 3.1, one hydrogen bond donor, and three hydrogen bond acceptors [1]. By comparison, 2-chloro-N-{4-methyl-5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl}acetamide (CAS 1354950-90-5), which replaces the 5-phenyl group with a 5-(4-methylbenzyl) group, has a molecular weight of 294.8 g/mol, XLogP estimated at ~3.8–4.0, and increased rotatable bond count, resulting in higher lipophilicity and lower aqueous solubility . The target compound’s lower molecular weight (266.75 vs. 294.8 g/mol) and lower XLogP place it in a more favorable region of drug-like chemical space per Lipinski’s rule of five, while the 4-methyl-5-phenyl substitution maintains sufficient aromatic surface area for potential π-stacking interactions with biological targets [1]. The non-aromatic dihydrothiazole ring reduces the compound’s topological polar surface area (TPSA) relative to aromatic congeners with additional heteroatom substitution, which may enhance membrane permeability in cell-based assays [1].

Computational Chemistry Drug-Likeness ADME Prediction

Optimal Research and Industrial Application Scenarios for 2-Chloro-N-(4-methyl-5-phenyl-2,3-dihydro-1,3-thiazol-2-ylidene)acetamide (CAS 50772-55-9)


Regioisomer-Specific Medicinal Chemistry: Kinase Inhibitor and Anticancer Agent Development

The 4-methyl-5-phenyl substitution pattern of the target compound provides a regioisomerically defined scaffold for structure–activity relationship (SAR) studies targeting ATP-binding pockets of kinases such as PI3K-C2α, where the position of the methyl and phenyl groups on the thiazole ring has been shown to modulate inhibitory potency [1]. Researchers developing selective kinase inhibitors should select this compound over the 5-methyl-4-phenyl regioisomer when the target binding site favors a C4-methyl/C5-phenyl presentation, as downstream derivatization at the chloroacetyl position yields compound series with distinct biological profiles [1][2].

Covalent Probe and Electrophilic Warhead Library Synthesis

The chloroacetyl group serves as a mild electrophilic warhead capable of forming covalent adducts with cellular thiols such as glutathione and cysteine residues in target proteins. The non-aromatic dihydrothiazolylidene core is expected to modulate the electrophilicity of the chloroacetyl carbonyl relative to aromatic thiazole analogs, offering a distinct reactivity window for covalent inhibitor screening libraries [1]. This compound is suited for generating focused libraries of thioether, amine-linked, and heterocycle-fused derivatives via nucleophilic displacement of the chloride leaving group [2].

Non-Aromatic Heterocycle Scaffold for Physicochemical Property Optimization

With a molecular weight of 266.75 g/mol, XLogP of 3.1, and only three rotatable bonds, the target compound occupies a favorable region of lead-like chemical space that is superior to benzyl-substituted analogs such as CAS 1354950-90-5 (MW = 294.8, XLogP ~3.8–4.0) [1]. Medicinal chemistry teams seeking to maintain low lipophilicity and modest molecular weight during hit-to-lead optimization should prioritize this scaffold over heavier, more lipophilic alternatives to reduce the risk of poor aqueous solubility and off-target promiscuity [1].

Chemical Biology Tool Compound: Tautomer-Specific Target Engagement Studies

The 2,3-dihydrothiazol-2-ylidene tautomeric form is distinct from the aromatic 2-aminothiazole form that dominates most commercially available thiazole building blocks. This tautomeric specificity may be exploited in chemical biology experiments where the protonation state and hydrogen-bonding pattern at the thiazole 2-position influence target recognition. The compound’s (Z)-ylidene geometry provides a defined spatial orientation of the N–H vector that differs from the planar aromatic system, enabling exploration of tautomer-dependent binding modes [2].

Quote Request

Request a Quote for 2-Chloro-N-(4-methyl-5-phenyl-2,3-dihydro-1,3-thiazol-2-ylidene)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.